molecular formula C9H10N2O4 B2915196 Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate CAS No. 2092620-72-7

Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate

Cat. No.: B2915196
CAS No.: 2092620-72-7
M. Wt: 210.189
InChI Key: VVMMATQJVHOIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate is a fused heterocyclic compound featuring a pyrrolo-pyrimidine core. Its structure includes a bicyclic system with a pyrrole ring (five-membered, nitrogen-containing) fused to a pyrimidine ring (six-membered, two nitrogen atoms). Key functional groups include:

  • 1,3-dioxo groups (ketones at positions 1 and 3 of the pyrimidine ring), which enhance electrophilicity and reactivity.
  • 6,7-dihydro-5H saturation in the pyrrole ring, reducing aromaticity and increasing conformational flexibility.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrrolo-pyrimidine derivatives, which are known for modulating serotonin receptors and other CNS targets .

Properties

IUPAC Name

methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-8(13)6-5-3-2-4-11(5)9(14)10-7(6)12/h2-4H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMMATQJVHOIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dicarbonyl compound can lead to the formation of the pyrrolo[1,2-c]pyrimidine ring system. This is followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to accelerate the reaction and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate with structurally related compounds:

Compound Core Structure Key Functional Groups Synthetic Route Biological Activity
Target Compound Pyrrolo[1,2-c]pyrimidine 1,3-dioxo, methyl carboxylate Cyclocondensation, esterification Under investigation (preclinical)
Pyrido[1,2-c]pyrimidine derivatives Pyrido[1,2-c]pyrimidine Aryl substituents, tertiary amines Multi-step cyclization Dual SERT/5-HT1A activity
5-Oxo-pyrrolo[1,2-c]imidazolium salts Pyrrolo[1,2-c]imidazole Hydroxy-dioxinone, trifluoroacetate counterion Cycloaddition, acid-mediated cleavage Not reported

Key Differences

Core Heterocycle: The target compound’s pyrrolo-pyrimidine core differs from pyrido-pyrimidine derivatives (e.g., in ), where a pyridine ring replaces the pyrrole. This alters electron distribution and binding affinity to biological targets.

Functional Groups :

  • The 1,3-dioxo groups in the target compound distinguish it from aryl-substituted pyrido-pyrimidines (e.g., ), which lack ketone functionalities. These groups may facilitate interactions with serine or threonine residues in enzymes.
  • The methyl carboxylate group contrasts with the trifluoroacetate counterion in pyrrolo-imidazolium salts , impacting solubility and metabolic stability.

Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of diketones with aminocarboxylates, whereas pyrido-pyrimidines require multi-step cyclization with aryl aldehydes and amines .

Biological Activity :

  • Pyrido-pyrimidine derivatives exhibit dual SERT/5-HT1A activity (IC50 < 100 nM for SERT inhibition ), while the target compound’s activity remains uncharacterized. The dioxo groups may confer unique selectivity profiles.

Research Findings

  • Pyrido[1,2-c]pyrimidines : Demonstrated potent 5-HT1A receptor agonism (EC50 ~10 nM) and serotonin reuptake inhibition (IC50 ~50 nM) in rodent models .

Biological Activity

Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate (CAS Number: 2092620-72-7) is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic potential based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₀N₂O₄
Molecular Weight210.19 g/mol
StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the potential of pyrrolo[1,2-c]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structures have shown promising results as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in nucleic acid synthesis and cancer cell proliferation.

A notable study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives, revealing that modifications to the structure significantly impacted their inhibitory potency against human TS and DHFR. Specifically, one compound demonstrated an IC50 of 46 nM for human TS and 120 nM for human DHFR, indicating strong potential for further development as anticancer therapeutics .

Antimicrobial Activity

The compound's structural analogs have also been tested for antimicrobial activity. For example, pyrrole-based derivatives have demonstrated effective inhibition against various bacterial strains. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

Case Studies and Research Findings

  • Dual Inhibition Study :
    • A study focused on the synthesis of pyrrolo[3,2-d]pyrimidine analogs found that specific substitutions could enhance dual inhibition of TS and DHFR. The study’s lead compound showed a significant increase in activity compared to existing drugs like pemetrexed .
  • Antimicrobial Evaluation :
    • Another investigation into pyrrole derivatives assessed their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to established antibiotics .
  • Selectivity Studies :
    • Research into selective inhibition of phosphodiesterase (PDE) enzymes revealed that modifications in the pyrimidine ring led to compounds with over 100-fold selectivity for PDE4B over PDE4D, suggesting a potential therapeutic window for treating conditions like chronic obstructive pulmonary disease (COPD) .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and ring saturation (e.g., dihydro-pyrrolo protons at δ 2.5–3.5 ppm) .
  • LCMS : To verify molecular ion peaks (e.g., m/z 411 [M+H]⁺) and assess purity .
  • HPLC : Retention time analysis (e.g., 1.24 minutes under SMD-TFA05 conditions) to monitor reaction progress .

How can researchers optimize low yields in catalytic hydrogenation steps?

Advanced
Low yields may arise from catalyst poisoning or incomplete reduction. Strategies include:

  • Catalyst activation : Pre-reduction of Pd/C under inert gas to remove surface oxides .
  • Solvent selection : Use polar aprotic solvents (e.g., ethyl acetate) to enhance substrate solubility .
  • Pressure/temperature modulation : Increasing H₂ pressure (1–3 atm) or temperature (40–60°C) to drive equilibrium .

How do hydrogen bonding patterns influence the crystal packing of this compound?

Advanced
Hydrogen bonding (e.g., N–H···O or O–H···N interactions) dictates supramolecular assembly. Graph set analysis (as per Etter’s rules) can classify motifs like D (donor) or R (ring) patterns . Computational tools (e.g., Mercury CSD) visualize these interactions using crystallographic data .

What computational methods determine the puckering conformation of the dihydro-pyrrolo ring?

Q. Advanced

  • Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from atomic coordinates .
  • DFT optimization : Geometry minimization at the B3LYP/6-31G* level to model non-planar conformers .
    X-ray crystallography (refined via SHELXL) provides experimental validation .

How can structure-activity relationship (SAR) studies guide analogue design?

Q. Advanced

  • Core modifications : Replace the pyrimidine ring with triazoles (as in necroptosis inhibitors) to assess bioactivity changes .
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., –CF₃) at position 4 to enhance metabolic stability .
  • In silico docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases) .

What strategies resolve stereochemical challenges during synthesis?

Q. Advanced

  • Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated couplings to enforce R/S configurations .
  • X-ray crystallography : Confirm absolute configuration via anomalous dispersion (e.g., Cu-Kα radiation) .

How should researchers troubleshoot conflicting LCMS data across synthesis batches?

Q. Data Contradiction Analysis

  • Ion suppression : Check for matrix effects (e.g., salt adducts) by diluting samples or switching ionization modes (ESI vs. APCI) .
  • Degradation products : Conduct stability studies (e.g., 24-hour exposure to light/heat) to identify labile groups .
  • Method validation : Cross-validate with orthogonal techniques (e.g., HRMS or ¹H NMR integration) .

What are best practices for purifying this compound via column chromatography?

Q. Methodological

  • Gradient optimization : Start with non-polar solvents (hexane) and incrementally add polarity (ethyl acetate) to elute polar impurities .
  • Silica gel activation : Preheat silica at 120°C for 2 hours to remove moisture and improve resolution .
  • TLC monitoring : Use UV-active plates and iodine staining to track fractions .

How can SHELX programs enhance crystallographic analysis?

Q. Computational

  • SHELXT : Rapid solution of crystal structures via dual-space algorithms .
  • SHELXL : Refinement with restraints for disordered moieties (e.g., rotating methyl groups) .
  • TWINABS : Correct for twinning artifacts in high-symmetry space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.